

"Anticancer agent 77" chemical structure and properties

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Compound of Interest

Compound Name: *Anticancer agent 77*

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In-Depth Technical Guide: Antitumor Agent-77

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-77, also identified as compound 2a in the primary literature, is a novel platinum(II) complex investigated for its potent anticancer properties.[\[1\]](#) This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its mechanisms of action involving apoptosis, ferroptosis, and the epithelial-mesenchymal transition (EMT). The information is intended for researchers and professionals in the field of oncology and drug development.

Chemical Structure and Properties

Antitumor agent-77 is a platinum(II) coordination complex. The central platinum atom is coordinated with two ammonia ligands and a bidentate leaving group, 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate.

Chemical Structure:

- Systematic Name: (SP-4-2)-diammine[3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylato(2-)-κO1,κO1']platinum(II)
- CAS Number: 2870703-21-0[\[1\]](#)

- SMILES: O=C1[O-]--INVALID-LINK--([NH3])[O-]C(C12CC(C2)(C(F)(F)F)O)=O

Physicochemical Properties

A complete experimental dataset for the physicochemical properties of Antitumor agent-77 is not publicly available. The following table is based on information for a closely related analog, Antitumor agent-78 (compound 2b from the same primary study), and should be considered representative.[\[2\]](#)[\[3\]](#)

Property	Value (for Antitumor agent-78)	Reference
Molecular Formula	C13H19F3N2O5Pt	[2]
Molecular Weight	535.38 g/mol	

Biological Activity and Mechanism of Action

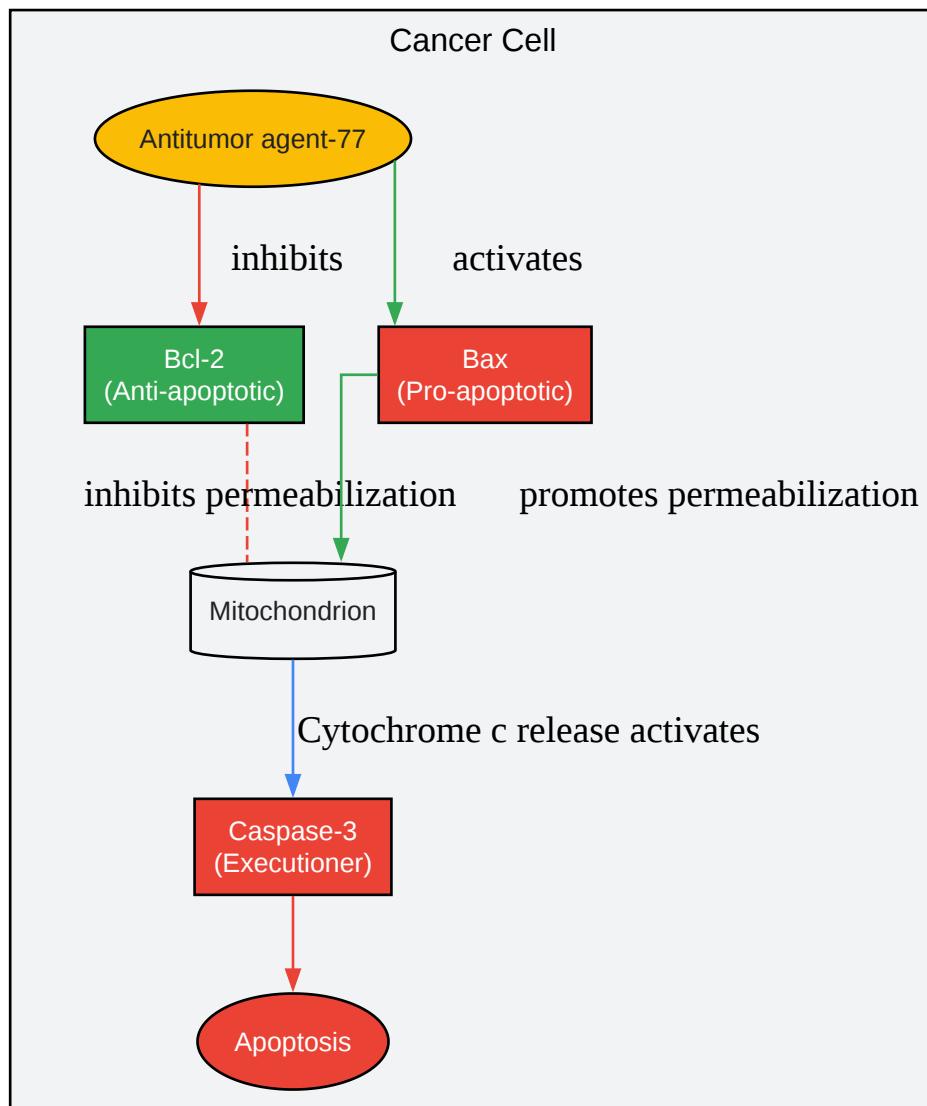
Antitumor agent-77 exhibits significant anticancer activity through multiple mechanisms, primarily in non-small cell lung cancer cell lines such as A549.

Summary of Biological Effects:

- Demonstrates superior water solubility and cellular uptake compared to the established platinum-based drug, Carboplatin.
- Induces cytotoxicity in A549 cancer cells.
- Inhibits cancer cell migration, with a 52% inhibition rate observed at a concentration of 10 μ M after 12 hours.
- Arrests the cell cycle at the S and G2/M phases in A549 cells at a concentration of 20 μ M after 24 hours.
- In vivo studies in A549 xenograft models have shown significant tumor growth repression.

3.1. Induction of Apoptosis

Antitumor agent-77 activates the intrinsic apoptotic pathway. This is characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of caspase-3.



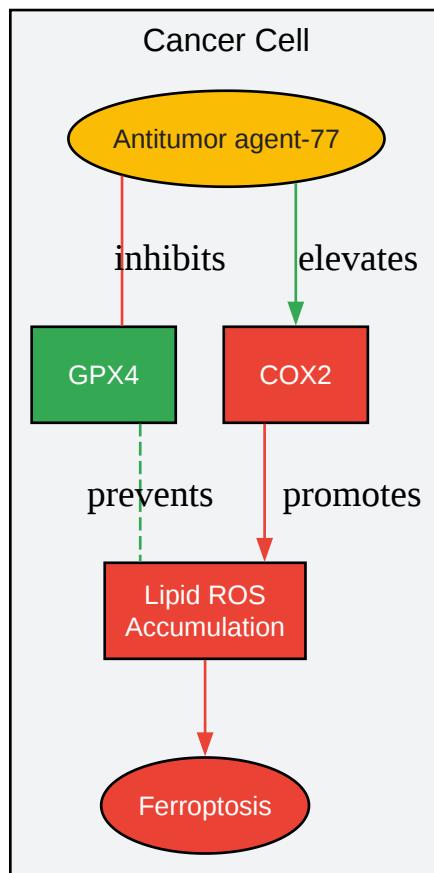
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Intrinsic Apoptosis Pathway

3.2. Induction of Ferroptosis

The agent triggers ferroptosis, a form of iron-dependent programmed cell death, by inhibiting glutathione peroxidase 4 (GPX4) and elevating cyclooxygenase-2 (COX2). GPX4 is a key

enzyme that protects cells from lipid peroxidation. Its inhibition leads to the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

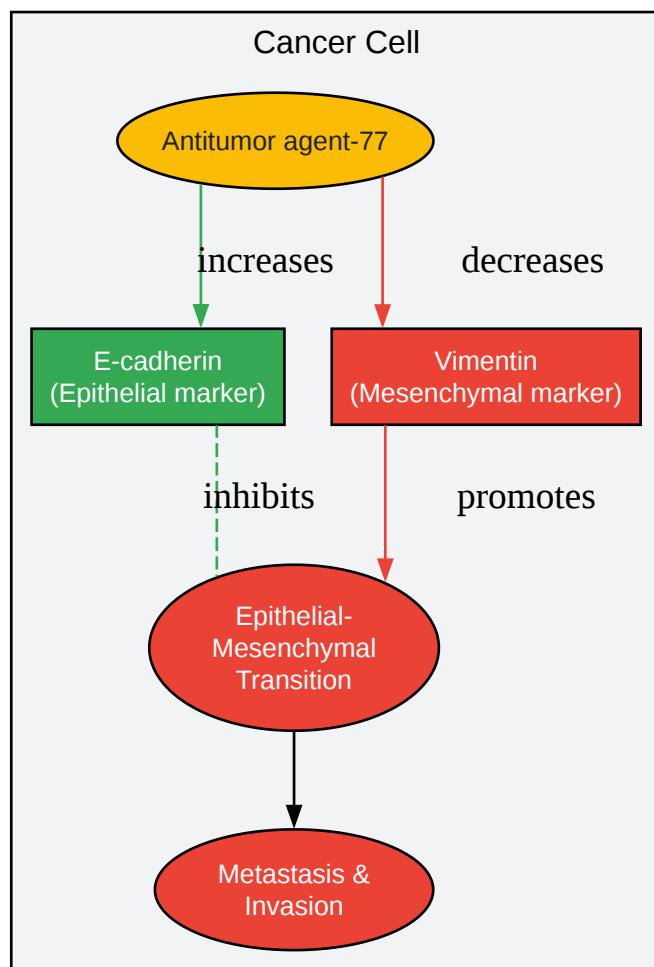


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Ferroptosis Induction Pathway

3.3. Hindrance of Epithelial-Mesenchymal Transition (EMT)

Antitumor agent-77 impedes the EMT process, which is crucial for cancer cell invasion and metastasis. This is achieved by increasing the expression of the epithelial marker E-cadherin and decreasing the expression of the mesenchymal marker Vimentin.



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Inhibition of EMT Pathway

Experimental Protocols

Detailed experimental protocols from the primary study by Liu F, et al. are not publicly available. The following are representative protocols for the key assays used to characterize Antitumor agent-77.

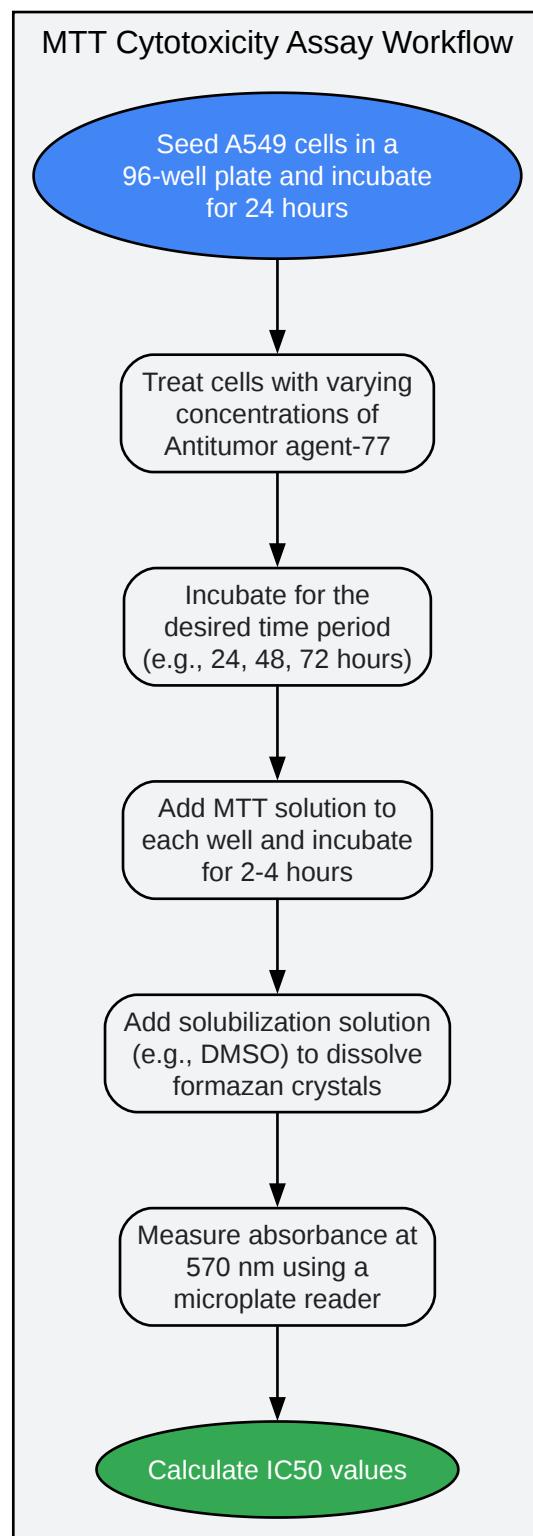
4.1. Cell Culture

- Cell Line: A549 (human non-small cell lung carcinoma).
- Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is changed every 2-3 days, and cells are subcultured upon reaching 80-90% confluence.

4.2. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.



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MTT Assay Workflow

4.3. Western Blotting

This technique is used to detect and quantify specific proteins involved in the signaling pathways.

- Cell Lysis: Treated and control cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration is determined using a BCA assay.
- SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Transfer: Proteins are transferred from the gel to a PVDF membrane.
- Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Bax, Bcl-2, caspase-3, E-cadherin, Vimentin, and a loading control (e.g., β -actin).
- Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4.4. Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

- Cell Preparation: A549 cells are treated with Antitumor agent-77 for 24 hours.
- Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

- Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified.

Conclusion

Antitumor agent-77 is a promising platinum-based anticancer compound with a multi-faceted mechanism of action that includes the induction of both apoptosis and ferroptosis, as well as the inhibition of the epithelial-mesenchymal transition. Its enhanced solubility and potent activity in preclinical models, particularly against non-small cell lung cancer, warrant further investigation and development as a potential therapeutic agent. The detailed understanding of its molecular pathways provides a strong basis for future translational studies.

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